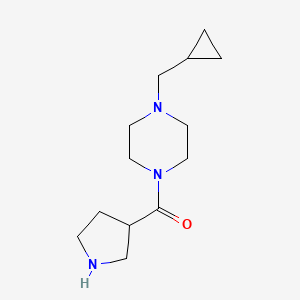
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine
Overview
Description
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine, commonly referred to as CPMP, is a synthetic compound belonging to the piperazine class of drugs. It is an analog of the natural neurotransmitter dopamine and is used in scientific research as a tool to study the effects of dopamine on the brain. CPMP is also used in lab experiments to study the biochemical and physiological effects of dopamine on the body.
Scientific Research Applications
Anticancer Activity
The synthesis of piperazine derivatives, including structures related to 1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine, has been explored for potential anticancer applications. Research by Kumar et al. (2013) found that piperazine-2,6-dione derivatives exhibited significant anticancer activity against various cancer cell lines (Kumar et al., 2013).
Biologically Active Compound Design
Piperazine and its derivatives, including pyrrolidine-based mimetics, are widely used in the design of biologically active compounds. Meanwell and Loiseleur (2022) discussed the applications of these compounds, highlighting their versatility in drug design (Meanwell & Loiseleur, 2022).
Antiarrhythmic and Antihypertensive Effects
A study by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives revealed their strong antiarrhythmic and antihypertensive activities. These effects were attributed to alpha-adrenolytic properties, suggesting a potential application in cardiovascular therapeutics (Malawska et al., 2002).
Antifilarial Activity
The N-oxide of compounds related to 1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine has been evaluated for antifilarial efficacy. Research by Chatterjee et al. (1989) indicated that the N-oxide of DEC, a similar compound, showed a suppressive effect on circulating microfilariae (Chatterjee et al., 1989).
Antimicrobial Studies
Patel et al. (2007) explored the synthesis of amide derivatives of quinolone, including compounds structurally similar to 1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine. These derivatives showed significant antibacterial activity against various strains, highlighting their potential in antimicrobial therapy (Patel et al., 2007).
Anticonvulsant Activity
Rybka et al. (2017) described the synthesis of pyrrolidine-2,5-dione derivatives with potential anticonvulsant properties. Some of these compounds displayed promising protective indices compared to well-known antiepileptic drugs (Rybka et al., 2017).
properties
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-3-4-14-9-12)16-7-5-15(6-8-16)10-11-1-2-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXDUJGYTOSWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)


![2-(3-hydroxypyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468610.png)
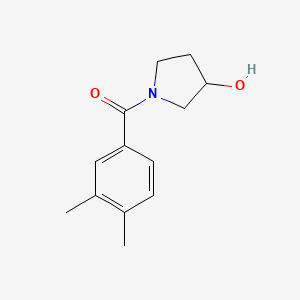
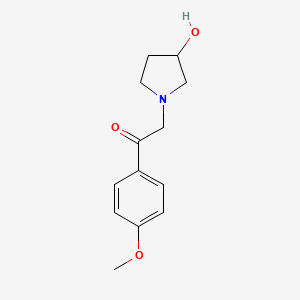

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)


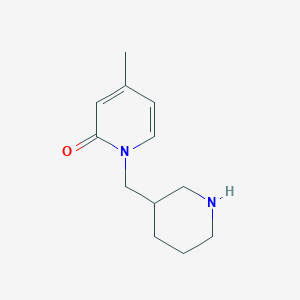
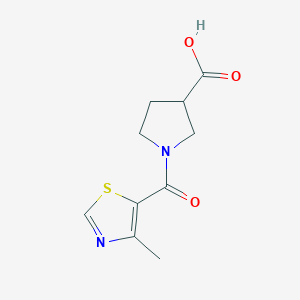
![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)